![molecular formula C97H163F3N20O28 B6295647 Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate CAS No. 886462-83-5](/img/structure/B6295647.png)
Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate is a potent, cell-permeable, and reversible inhibitor of caspase-8 and Granzyme B . The N-terminal sequence (amino acids 1-16) corresponds to the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor and confers cell permeability to the peptide . This small molecule/inhibitor is primarily used for Cancer applications .
Molecular Structure Analysis
The tetrapeptide IETD binds preferentially to the active site of CASP-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances Z‑IETD‑FMK cell permeability with no additional cytotoxic effects .Physical And Chemical Properties Analysis
This compound is a white lyophilized solid . It has an empirical formula of C95H162N20O26 and a molecular weight of 2000.42 . It is soluble in DMSO at 5 mg/mL . It can be stored at -20°C .Mechanism of Action
Target of Action
The primary target of the Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate is Caspase-8 , a key enzyme involved in the initiation of apoptosis . Caspase-8 plays a crucial role in controlling inflammation during homeostasis .
Mode of Action
The this compound works by selectively inhibiting the activity of Caspase-8 . This inhibition results in the unleashing of a spontaneous pro-inflammatory pathway in neutrophils, which is driven by the RIPK3 kinase and sustained by interferon-β .
Biochemical Pathways
This pathway is constitutively activated in neutrophils and is negatively regulated by Caspase-8 . The inhibition of Caspase-8 leads to the induction of chemokine production and neutrophil recruitment .
Pharmacokinetics
It is known that the inhibitor can be administered intraperitoneally .
Result of Action
The inhibition of Caspase-8 results in significant cytokine production in murine neutrophils . This leads to an increase in neutrophil mobilization, which can effectively treat bacterial infections . Therapeutic administration of the inhibitor improves clinical outcomes in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .
Action Environment
It is known that the inhibitor can effectively treat bacterial infections, suggesting that it is stable and efficacious in the complex environment of a bacterial infection .
Biochemical Analysis
Biochemical Properties
Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate controls the biological activity of Caspase-8 . It interacts with enzymes such as RIPK1 and TBK1 . These interactions are crucial for the regulation of type I interferon production during homeostasis .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the outcome of bacterial infections in mice by promoting neutrophil activation . It influences cell function by inducing chemokine production and neutrophil recruitment . Moreover, it has therapeutic effects against lethal bacterial infection .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the interaction between RIPK1 and TBK1, which regulates type I interferon production . It also negatively regulates a spontaneous pro-inflammatory pathway driven by the RIPK3 kinase and sustained by interferon .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been shown to improve the clinical outcome in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to protect mice against high-dose endotoxin shock .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as RIPK1 and TBK1 .
Transport and Distribution
It is known that the compound is cell-permeable .
Subcellular Localization
Given its cell-permeable nature , it is likely to be distributed throughout the cell.
properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H162N20O26.C2HF3O2/c1-27-52(18)75(92(138)103-62(32-33-71(119)120)82(128)113-76(59(25)117)93(139)102-61(43-116)42-72(121)122)112-89(135)70-31-28-34-114(70)94(140)58(24)101-84(130)64(37-45(4)5)107-85(131)65(38-46(6)7)104-78(124)54(20)98-83(129)63(36-44(2)3)106-86(132)67(40-48(10)11)108-91(137)74(51(16)17)111-81(127)57(23)99-88(134)69-30-29-35-115(69)95(141)68(41-49(12)13)109-87(133)66(39-47(8)9)105-79(125)55(21)100-90(136)73(50(14)15)110-80(126)56(22)97-77(123)53(19)96-60(26)118;3-2(4,5)1(6)7/h43-59,61-70,73-76,117H,27-42H2,1-26H3,(H,96,118)(H,97,123)(H,98,129)(H,99,134)(H,100,136)(H,101,130)(H,102,139)(H,103,138)(H,104,124)(H,105,125)(H,106,132)(H,107,131)(H,108,137)(H,109,133)(H,110,126)(H,111,127)(H,112,135)(H,113,128)(H,119,120)(H,121,122);(H,6,7)/t52-,53-,54-,55-,56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMWHXRSXGJMX-PWAYNZGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H163F3N20O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2114.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.